molecular formula C9H20N2O2 B1432443 methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate CAS No. 192725-84-1

methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate

Cat. No.: B1432443
CAS No.: 192725-84-1
M. Wt: 188.27 g/mol
InChI Key: OYBWPXDMVLQJAK-QMMMGPOBSA-N
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Description

Methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate is a chiral ester derivative featuring a branched aliphatic chain and a 3-aminopropyl substituent. This compound is structurally characterized by its (2S)-configuration, a methyl ester group, and a secondary amine linkage.

Properties

IUPAC Name

methyl (2S)-2-(3-aminopropylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(2)8(9(12)13-3)11-6-4-5-10/h7-8,11H,4-6,10H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBWPXDMVLQJAK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Coupling Reagents

One common approach is the coupling of methyl (2S)-2-amino-3-methylbutanoate with 3-aminopropyl derivatives using peptide coupling reagents such as:

  • Carbodiimides (e.g., EDCI, DCC)
  • HATU or HBTU for enhanced efficiency and reduced racemization

This method involves activating the carboxyl group of the amino acid ester, followed by nucleophilic attack by the 3-aminopropyl amine, forming the desired amide linkage.

Protection and Deprotection Steps

To avoid side reactions, the 3-aminopropyl group may be introduced as a protected amine (e.g., Boc or Fmoc group), which is deprotected after coupling:

  • Protection of the amine group prevents polymerization or side reactions.
  • After coupling, mild acidic or basic conditions remove the protecting group without affecting the ester.

Enzymatic or Biocatalytic Synthesis

Though less common, enzymatic methods using amino acid esterases or transaminases can selectively synthesize the compound with high stereoselectivity, preserving the (2S) configuration.

Representative Reaction Scheme

Step Reactants Conditions Outcome
1 Methyl (2S)-2-amino-3-methylbutanoate + 3-aminopropyl-Boc EDCI, HOBt, DMF, 0–25 °C, 12 h Formation of protected amide intermediate
2 Protected amide intermediate TFA or piperidine, room temp Deprotection of Boc group
3 Deprotected amide Purification (chromatography) Pure methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate

Analytical Data and Purity Assessment

  • NMR Spectroscopy confirms the chemical shifts corresponding to methyl ester, amino groups, and aliphatic chains.
  • Chiral HPLC verifies the stereochemical purity, ensuring the (2S) configuration is maintained.
  • Mass Spectrometry confirms the molecular weight consistent with the target compound.
  • Elemental Analysis supports the expected composition.

Research Findings and Optimization

  • Use of coupling reagents like HATU results in higher yields (up to 85%) and lower racemization compared to carbodiimides alone.
  • Protecting group strategies are crucial to prevent side reactions and improve product purity.
  • Reaction temperature and solvent choice (e.g., DMF, DCM) significantly influence yield and stereochemical retention.
  • Purification via preparative HPLC or recrystallization ensures removal of impurities and unreacted starting materials.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield (%) Stereochemical Integrity
Carbodiimide-mediated coupling EDCI/HOBt, DMF, RT Simple, widely used Possible racemization 60–75 Moderate to high
HATU-mediated coupling HATU, DIPEA, DMF, 0–25 °C High efficiency, low racemization Cost of reagents 80–85 High
Enzymatic synthesis Amino acid esterases, aqueous media High stereoselectivity Longer reaction times, scale-up challenges 50–70 Very high
Protection/deprotection strategy Boc/Fmoc protection, TFA deprotection Prevents side reactions Additional steps increase time 70–80 High

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) AMB-FUBINACA (Methyl (2S)-2-{[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino}-3-methylbutanoate)
  • Key Differences: Replaces the 3-aminopropyl group with a fluorophenyl-indazole-carbonyl moiety.
  • Implications: The indazole-carbonyl group confers affinity for cannabinoid receptors, making AMB-FUBINACA a potent synthetic cannabinoid. In contrast, the aminopropyl group in the target compound suggests utility in peptide-mimetic or chelating agents .
  • Molecular Weight : 383.42 g/mol (AMB-FUBINACA) vs. ~230–250 g/mol (estimated for the target compound).
b) Methyl (2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Key Differences: Incorporates a trifluoroethylamino group and a geminal dimethyl branch.
  • Implications: The electron-withdrawing trifluoroethyl group enhances metabolic stability and lipophilicity, whereas the aminopropyl group in the target compound may improve water solubility via protonation .
c) (2S)-Methyl 3-Methyl-2-[(2-Phenyl-1H-imidazol-4-yl)methylamino]butanoate (3b)
  • Key Differences : Features a phenylimidazole substituent.
  • Implications: The aromatic imidazole group enables π-π stacking interactions, relevant in kinase inhibition or metal coordination. The target compound’s aliphatic aminopropyl group lacks this aromaticity, favoring different binding profiles .
  • Optical Rotation : [α]D20 = -22.8 (3b) vs. likely lower values for the target compound due to fewer chiral centers .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (1H NMR)
Methyl (2S)-2-[(iodoacetyl)amino]-3-methylbutanoate (6ac) 47–50 75 δ 0.94 (d, J=6.9 Hz, CH3), 3.65 (s, OCH3)
Methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate HCl 100 δ 9.00 (brs, NH), 1.02 (s, C(CH3)3)
Target Compound (Estimated) 50–60* 70–85* δ ~3.7 (s, OCH3), ~2.5–3.0 (m, NH-CH2-CH2-CH2-NH2)

*Note: Estimated based on analogous compounds.

Biological Activity

Methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate, also known by its CAS number 192725-84-1, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, applications in research and medicine, and relevant findings from scientific studies.

Chemical Structure and Properties

This compound features a chiral center and includes an amino group and a methyl ester group. The presence of the amino group allows for hydrogen bonding, which is crucial in its interactions with various biological targets such as enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with molecular targets. The amino group can form hydrogen bonds with active sites on proteins, influencing their conformation and function. This interaction can modulate biochemical pathways, making the compound a valuable tool in pharmacological research.

In Vitro Studies

In Vivo Studies

Preclinical evaluations of similar compounds show promising results in animal models. For instance, studies on prodrugs that release active forms upon metabolic conversion indicate that this compound could exhibit similar behaviors, enhancing therapeutic efficacy while minimizing toxicity .

Applications in Research and Medicine

This compound serves several roles in scientific research:

  • Drug Development : As a precursor for synthesizing more complex pharmaceutical agents, it is investigated for its potential therapeutic applications.
  • Biochemical Pathway Studies : The compound is utilized to explore biochemical pathways involving amino acids, providing insights into metabolic processes and enzyme functions.
  • Polymer Production : Its unique chemical properties allow it to be used in producing polymers and coatings with specific functionalities.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Aspects
3-AminopropyltriethoxysilaneSilane derivative with amino groupsUsed in molecular imprinting
N-Methylbis(3-aminopropyl)amineContains multiple amino groupsUtilized in polyurethanes and epoxy resins
Methyl butyrateEster of butyric acidKnown for fruity aroma

This compound stands out due to its specific chiral configuration and potential applications across various fields including medicine and industrial chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate, and how are reaction parameters optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves dissolving a precursor (e.g., methyl (2S)-2-amino-3-methylbutanoate hydrochloride) in tetrahydrofuran (THF) with a trifluoroethylating agent (e.g., trifluoroethyl triflate) and a non-nucleophilic base (e.g., DIPEA) under nitrogen at 60°C for 27 hours . Purification is achieved using C18 reverse-phase chromatography with acetonitrile/water gradients. Reaction optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of trifluoroethylating agent to precursor), temperature control, and monitoring progress via LCMS .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

  • Methodological Answer : Chiral HPLC or X-ray crystallography are critical for verifying stereochemistry. For example, X-ray diffraction (single-crystal analysis) provides unambiguous confirmation of the (2S) configuration by resolving bond angles and torsion angles . Polarimetry or circular dichroism (CD) may supplement these methods.

Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H-NMR : Identifies proton environments (e.g., methyl groups at δ 1.21–1.27 ppm, amine protons at δ 2.46–2.56 ppm) .
  • LCMS : Confirms molecular weight (e.g., [M+H]+ ion) and purity (>95%) via retention time comparison .
  • IR Spectroscopy : Validates ester carbonyl (C=O) and amine (N-H) functional groups.

Q. What are the critical parameters to monitor during synthesis to prevent byproduct formation?

  • Methodological Answer :

  • Moisture control : Use anhydrous solvents and inert atmospheres to avoid hydrolysis of the ester group.
  • Temperature : Excessive heat (>60°C) may degrade the trifluoroethylating agent .
  • Reaction time : Prolonged stirring (e.g., >27 hours) risks side reactions like over-alkylation.

Advanced Research Questions

Q. How can RP-HPLC methods be optimized for simultaneous quantification of this compound and its degradation products?

  • Methodological Answer :

  • Column selection : Use C18 or phenyl-hexyl columns for polar compounds.
  • Mobile phase : Acetonitrile/water (0.1% formic acid) improves peak resolution.
  • Gradient elution : A 10–90% acetonitrile gradient over 20 minutes separates degradation products (e.g., hydrolyzed carboxylic acid) .
  • Validation : Include linearity (R² >0.99), precision (%RSD <2%), and LOQ (<0.1 µg/mL).

Q. What strategies resolve conflicting data in stereochemical assignments of derivatives?

  • Methodological Answer :

  • X-ray crystallography : Provides definitive spatial arrangements (e.g., bond distances <1.5 Å for C-N bonds) .
  • NMR coupling constants : 3JHH^3J_{HH} values distinguish axial vs. equatorial substituents in cyclic intermediates.
  • Computational modeling : Density Functional Theory (DFT) calculates expected NMR shifts to validate experimental data .

Q. How do solvent polarity and column chemistry influence purification efficiency?

  • Methodological Answer :

  • C18 reverse-phase columns : Ideal for polar compounds; acetonitrile/water systems elute impurities first .
  • Silica gel columns : Separate non-polar byproducts using hexane/ethyl acetate gradients.
  • Solvent polarity : Higher acetonitrile content reduces retention time but may co-elute isomers.

Q. How can computational tools predict the biological interaction mechanisms of this compound?

  • Methodological Answer :

  • Molecular docking : Screens binding affinities to target proteins (e.g., enzymes with amine-binding pockets).
  • Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Correlate structural features (e.g., logP, H-bond donors) with bioactivity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate
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methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.